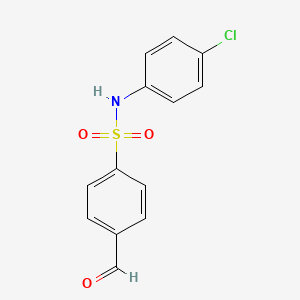![molecular formula C8H10O3 B12531717 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol CAS No. 669088-57-7](/img/structure/B12531717.png)
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a hydroxyethyl group. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of ethylbenzene derivatives. The reaction typically requires a catalyst, such as a transition metal complex, and an oxidizing agent like hydrogen peroxide. The reaction conditions often include moderate temperatures and controlled pH levels to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used in the presence of catalysts such as Lewis acids.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in skin lightening agents and treatments for hyperpigmentation.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Enzyme Inhibition: It may inhibit enzymes involved in melanin synthesis, leading to its use in skin lightening products.
Cell Signaling: The compound can modulate cell signaling pathways, influencing cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol can be compared with other similar compounds, such as:
Hydroquinone (Benzene-1,4-diol): Both compounds have hydroxyl groups on the benzene ring, but hydroquinone lacks the hydroxyethyl group.
Catechol (Benzene-1,2-diol): Catechol has hydroxyl groups in the ortho position, while this compound has them in the meta position.
Resorcinol (Benzene-1,3-diol): Resorcinol is structurally similar but lacks the hydroxyethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
669088-57-7 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
4-[(1S)-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3/t5-/m0/s1 |
InChI-Schlüssel |
DUNRSBLUMXLQPE-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)O)O)O |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


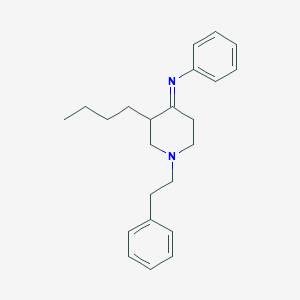
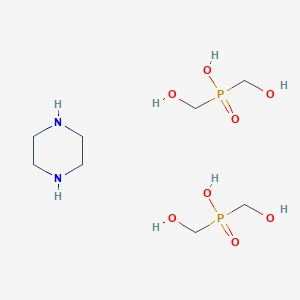
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)


![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
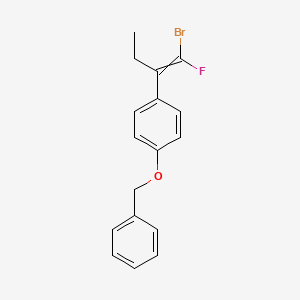

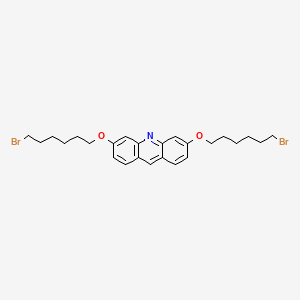
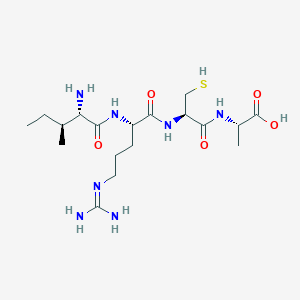
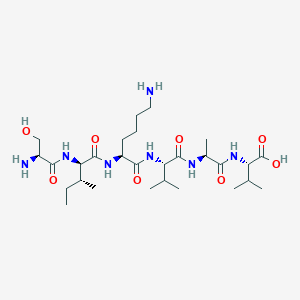
![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)
